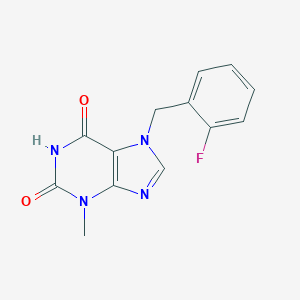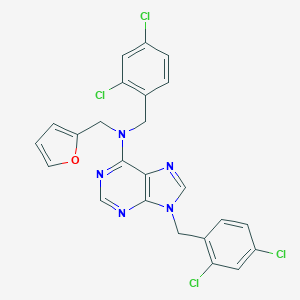
5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as COTI-2, is a small molecule inhibitor that has shown promising results in various preclinical studies. COTI-2 is a potent anticancer agent that targets mutant p53, a common oncogenic driver in many cancers.
Wirkmechanismus
5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one binds to mutant p53 and induces a conformational change that restores the wild-type structure and function of p53. This leads to the activation of downstream pathways involved in cell cycle arrest, apoptosis, and DNA repair. 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one also inhibits the binding of mutant p53 to other proteins, such as MDM2 and MDMX, which are negative regulators of p53.
Biochemical and Physiological Effects
In preclinical studies, 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to induce cell cycle arrest, apoptosis, and senescence in mutant p53-expressing cancer cells. 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has also been shown to inhibit tumor growth and metastasis in various animal models of cancer. In addition, 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is its specificity for mutant p53-expressing cancer cells, which makes it a promising candidate for targeted therapy. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, one of the limitations of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is its poor solubility, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the development of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one as a potential anticancer agent. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective analogs of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one. In addition, the combination of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one with other anticancer agents may enhance its efficacy and reduce the risk of resistance. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one in cancer patients.
Synthesemethoden
The synthesis of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one involves the reaction of 5-chloro-2-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 5-(5-chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one. The compound is then purified using column chromatography to obtain a white crystalline solid with a melting point of 218-220°C.
Wissenschaftliche Forschungsanwendungen
5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been extensively studied in preclinical models of various cancers, including breast, ovarian, lung, pancreatic, and colon cancer. In these studies, 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has shown potent anticancer activity against mutant p53-expressing cancer cells. 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
Molekularformel |
C12H11ClN2O2S |
|---|---|
Molekulargewicht |
282.75 g/mol |
IUPAC-Name |
(5Z)-2-amino-5-[(5-chloro-2-ethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-17-9-4-3-8(13)5-7(9)6-10-11(16)15-12(14)18-10/h3-6H,2H2,1H3,(H2,14,15,16)/b10-6- |
InChI-Schlüssel |
IGECWPMTYIXKHI-POHAHGRESA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)N=C(S2)N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)N=C(S2)N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)N=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295438.png)
![7-benzyl-1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295439.png)


![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)
![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)


![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295463.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295464.png)